
Dimethyldithiocarbamate-d6 (sodium dihydrate)
Description
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a deuterated derivative of sodium dimethyldithiocarbamate (CAS 128-04-1), a dithiocarbamate compound where oxygen atoms in carbamates are replaced by sulfur. Its molecular formula is C₃D₆NNaS₂·2H₂O, with a molecular weight of approximately 145.21 g/mol (adjusted for deuterium substitution) . The deuterium labeling (-d6) makes it valuable in nuclear magnetic resonance (NMR) studies, reducing interference from proton signals . As a sodium salt dihydrate, it exhibits enhanced stability and solubility compared to non-hydrated or ammonium salt forms .
Dithiocarbamates are versatile ligands in coordination chemistry, forming stable chelates with transition metals . Applications include use as pesticides, rubber vulcanization agents, and heavy metal chelators . The deuterated variant is particularly significant in analytical and environmental research, where isotopic labeling aids in tracing metabolic pathways or pollutant degradation .
Properties
Molecular Formula |
C3H10NNaO2S2 |
---|---|
Molecular Weight |
185.28 g/mol |
IUPAC Name |
sodium;N,N-bis(trideuteriomethyl)carbamodithioate;dihydrate |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1/i1D3,2D3;;; |
InChI Key |
NQVBYQPOGVWUPK-XHDKXBAGSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)[S-])C([2H])([2H])[2H].O.O.[Na+] |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Deuteration via Isotope Exchange
Recent advancements employ post-synthetic deuterium exchange using under controlled pH. The sodium dimethyldithiocarbamate intermediate is refluxed in with catalytic , enabling substitution at methyl groups:
This method achieves 97–99% deuteration but requires prolonged reaction times (48–72 hours).
Convergent Synthesis Strategy
Adapting methodologies from biphenyl derivative synthesis, a convergent route minimizes side reactions:
-
Deuterated Dimethylamine Preparation : is synthesized via catalytic deuteration of dimethylamine using gas over platinum oxide.
-
Direct Carbamation : Reacting with in yields the deuterated product in one pot, bypassing intermediate isolation.
Advantages :
Optimization Strategies
Solvent and Temperature Effects
Condition | Yield (%) | Isotopic Purity (%) |
---|---|---|
, 25°C | 70 | 95 |
, 40°C | 88 | 98 |
-d6, 60°C | 82 | 97 |
Polar aprotic solvents like enhance reaction kinetics and deuteration efficiency.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates incorporation, reducing reaction time from 24 hours to 8 hours while maintaining 93% yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at (), with isotopic distribution matching theoretical patterns.
Comparative Analysis with Analogous Compounds
Compound | Deuteration Method | Yield (%) | Purity (%) |
---|---|---|---|
Dimethyldithiocarbamate-d6 | Convergent synthesis | 88 | 99 |
Diethyldithiocarbamate-d10 | Isotope exchange | 75 | 97 |
Dipropyldithiocarbamate-d8 | Direct deuteration | 68 | 95 |
The convergent approach outperforms traditional methods in yield and purity.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
Dimethyldithiocarbamate-d6 (sodium dihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the deuterium label .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
1.1. Electrolyte Studies
Recent studies have investigated the behavior of sodium dimethyldithiocarbamate as an electrolyte. Research has shown that its conductance varies with different solvents and temperatures, which can be critical for understanding electrolyte-solvent interactions in chemical processes. For instance, measurements taken in dimethylformamide demonstrated that conductance increased with temperature, indicating enhanced ion-dipole interactions .
Temperature (°C) | Conductance (Λ₀) |
---|---|
25 | Value A |
30 | Value B |
35 | Value C |
40 | Value D |
1.2. Enzyme Inhibition
Dimethyldithiocarbamate compounds have been employed as enzyme inhibitors in various biochemical studies. They have shown effectiveness against enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition is significant for diabetes treatment as it helps regulate glucose levels . Additionally, dithiocarbamates have been studied for their role in inhibiting metallo-β-lactamases, which are linked to antibiotic resistance .
2.1. Pesticide and Fungicide
Sodium dimethyldithiocarbamate is widely used as a pesticide and fungicide in agriculture. It has been effective against a variety of pathogens affecting crops such as melons, where tolerance levels are set at 25 ppm . Its broad-spectrum biocidal properties make it suitable for use in integrated pest management strategies.
2.2. Heavy Metal Removal
In agricultural settings, sodium dimethyldithiocarbamate serves as a chelating agent to remove heavy metals from wastewater streams. This application is crucial for maintaining soil health and preventing metal accumulation in crops .
3.1. Rubber Industry
One of the most significant applications of sodium dimethyldithiocarbamate is as a vulcanization accelerator in the rubber industry. It enhances the processing of both synthetic and natural rubbers, including butadiene rubber and latex . This property allows for improved durability and elasticity of rubber products.
3.2. Water Treatment
Sodium dimethyldithiocarbamate acts as a biocide and corrosion inhibitor in water treatment processes. It helps control microbial growth and precipitate heavy metals, ensuring cleaner water systems for industrial applications .
Case Study 1: Agricultural Efficacy
A study conducted on the application of sodium dimethyldithiocarbamate on melon crops demonstrated its effectiveness in controlling fungal pathogens while maintaining crop yield within acceptable tolerance levels .
Case Study 2: Rubber Processing
In an industrial setting, the use of sodium dimethyldithiocarbamate as a vulcanization accelerator resulted in enhanced mechanical properties of rubber products compared to those processed without this additive .
Mechanism of Action
The mechanism of action of dimethyldithiocarbamate-d6 (sodium dihydrate) involves its interaction with metal ions and enzymes. It acts as a chelating agent, binding to metal ions and inhibiting enzyme activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects :
- Methyl vs. Ethyl : Ethyl groups in diethyldithiocarbamate increase lipophilicity, enhancing membrane permeability in pharmaceutical applications .
- Glucamine : The glucamine substituent introduces chirality and hydroxyl groups, improving biocompatibility for medical imaging .
- Deuterated Methyl : Deuterium substitution in Dimethyldithiocarbamate-d6 allows precise tracking in spectroscopic studies without altering chemical reactivity .
Hydration State :
- Dihydrate and trihydrate forms improve aqueous solubility, critical for environmental and biological applications .
Metal Chelation :
Heavy Metal Chelation
Sodium dimethyldithiocarbamate demonstrates exceptional efficacy in removing cadmium (Cd²⁺) from wastewater, achieving >90% removal efficiency at neutral pH . Comparative studies show sodium salts outperform ammonium analogs in reducing mortality during acute cadmium intoxication . The deuterated form is pivotal in elucidating chelation mechanisms via deuterium-labeled NMR .
Agricultural and Industrial Use
- Pesticides : Sodium dimethyldithiocarbamate is a broad-spectrum fungicide, but its ethyl counterpart (diethyldithiocarbamate) shows superior persistence in soil due to higher hydrophobicity .
- Rubber Industry : Both methyl and ethyl derivatives act as vulcanization accelerators, with ethyl variants offering faster curing times .
Biological Activity
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a chemical compound that has garnered attention for its biological activities, particularly in the context of its use as a chelating agent and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.
Dimethyldithiocarbamate-d6 is a deuterated form of sodium dimethyldithiocarbamate, characterized by the presence of two methyl groups attached to a dithiocarbamate moiety. The compound is soluble in water and exhibits nucleophilic properties, making it useful in various chemical reactions, including metal chelation.
1. Chelating Agent
Dimethyldithiocarbamate-d6 is primarily recognized for its ability to chelate heavy metals, which has significant implications for environmental and health applications. It has been used in wastewater treatment to precipitate heavy metals such as copper (Cu) and lead (Pb), thereby reducing their toxicity in aquatic environments. Research indicates that sodium dimethyldithiocarbamate can effectively bind to these metals, forming stable complexes that are less harmful than the free metals themselves .
2. Toxicity Studies
A study using Caenorhabditis elegans as a model organism revealed that sodium dimethyldithiocarbamate exhibits dose-dependent toxicity. The lethal concentration (LC50) was determined to be approximately 139.39 mg/L. Concentrations above 1 mg/L were found to adversely affect survival, growth, and locomotion behaviors in the nematodes . However, the chelated forms of heavy metals with sodium dimethyldithiocarbamate showed reduced toxicity compared to untreated metals, suggesting a potential for safe application within certain limits.
Concentration (mg/L) | Effect on C. elegans |
---|---|
0.01 - 1 | No significant effects |
1 | Safe limit |
>1 | Adverse effects |
139.39 | LC50 value |
3. Antioxidant Properties
Sodium dimethyldithiocarbamate has been noted for its dual role as both an antioxidant and pro-oxidant depending on the timing of administration. It inhibits superoxide dismutase (SOD), which can lead to increased oxidative stress under certain conditions . This property may have implications for cancer therapy, where modulation of oxidative stress is critical.
Case Study 1: Heavy Metal Chelation
In a study assessing the efficacy of sodium dimethyldithiocarbamate as a chelating agent, researchers found that it significantly reduced the bioavailability of heavy metals in contaminated waters. The compound was effective at concentrations as low as 0.01 mg/L, demonstrating its potential for use in environmental remediation .
Case Study 2: Cancer Research
Research into gold(III) complexes containing dithiocarbamate ligands has shown promising results in inhibiting cancer cell growth. These complexes exhibited higher cytotoxicity compared to traditional chemotherapeutics like cisplatin against various cancer cell lines, indicating that dithiocarbamates may enhance the efficacy of metal-based drugs through improved cellular uptake and interaction with biological targets .
The mechanisms underlying the biological activity of dimethyldithiocarbamate-d6 include:
- Metal Binding : The compound forms stable chelates with heavy metals, reducing their toxicity.
- Oxidative Stress Modulation : By inhibiting SOD, it alters oxidative stress levels within cells.
- Cellular Uptake Enhancement : Dithiocarbamates can facilitate increased uptake of metal complexes into cancer cells, enhancing therapeutic effects.
Q & A
Q. What are the standard methodologies for synthesizing dimethyldithiocarbamate-d6 (sodium dihydrate) and verifying isotopic purity?
Synthesis typically involves deuterium substitution in the parent compound using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Isotopic purity is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, integration of deuterium peaks in H-NMR spectra and quantification of isotopic enrichment (>99% deuterium incorporation) are critical . Parallel characterization using Fourier-transform infrared spectroscopy (FTIR) ensures structural integrity by confirming the presence of dithiocarbamate functional groups (C=S stretching at ~950–1050 cm⁻¹) .
Q. How can researchers optimize the stability of dimethyldithiocarbamate-d6 in aqueous solutions during experimental workflows?
Stability is pH-dependent; maintaining a slightly alkaline environment (pH 8–9) minimizes decomposition. Buffering agents like sodium phosphate (dibasic heptahydrate) are recommended to stabilize the compound. Storage at 4°C in inert atmospheres (argon or nitrogen) further reduces oxidation . Kinetic studies using UV-Vis spectroscopy to monitor decomposition rates under varying conditions are advised .
Q. What analytical techniques are most reliable for quantifying dimethyldithiocarbamate-d6 in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred for sensitivity and specificity. Deuterium labeling reduces matrix interference, enhancing signal-to-noise ratios. Validation parameters (linearity, LOQ, LOD) must adhere to ICH guidelines. For metal-chelating studies, inductively coupled plasma mass spectrometry (ICP-MS) quantifies bound heavy metals (e.g., Cu²⁺, Zn²⁺) .
Advanced Research Questions
Q. How can computational chemistry tools improve the design of experiments (DoE) for dimethyldithiocarbamate-d6 in reaction optimization?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error approaches. For example, ICReDD’s workflow combines DFT-based reaction path searches with machine learning (ML) to identify optimal catalysts or solvent systems . Factorial design (e.g., 2³ factorial experiments) statistically isolates variables (temperature, pH, reagent stoichiometry) impacting yield and isotopic purity .
Q. What strategies resolve contradictions in data when studying deuterium isotope effects (DIEs) in dimethyldithiocarbamate-d6-mediated reactions?
DIEs can alter reaction kinetics or equilibria. To address discrepancies:
- Compare kinetic isotope effects (KIEs) across multiple reaction conditions.
- Use isotopic dilution assays to distinguish intrinsic vs. solvent-mediated effects.
- Validate with computational models (e.g., Eyring equation coupled with DFT simulations) . Contradictions in thermodynamic data (e.g., binding constants) may arise from solvent deuteration; control experiments with non-deuterated analogs are essential .
Q. How can AI-driven data analysis enhance mechanistic studies of dimethyldithiocarbamate-d6 in complex systems?
AI tools like automated spectral deconvolution (e.g., NMR or MS datasets) accelerate peak assignments and impurity detection. ML algorithms trained on reaction databases predict side products or degradation pathways. However, researchers must validate AI outputs with experimental controls (e.g., spiking studies) and address biases in training data .
Key Considerations
- Ethical AI Use : Address biases in training datasets (e.g., underrepresentation of deuterated compounds) and ensure transparency in algorithmic decision-making .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and advanced analytics to overcome methodological silos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.